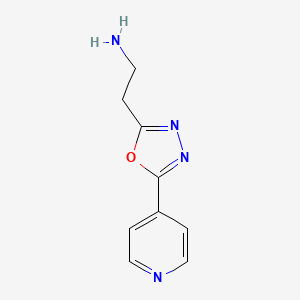

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine

Description

Properties

IUPAC Name |

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-4-1-8-12-13-9(14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBJSTPDXNTYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640518 | |

| Record name | 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933722-78-2 | |

| Record name | 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with ethyl chloroacetate to form the intermediate ethyl 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-carboxylate. This intermediate is then reduced to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced forms of the pyridine ring.

Substitution: Alkylated derivatives at the amine group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus epidermidis. The mechanism of action is believed to involve interaction with essential enzymes and proteins within these organisms, disrupting their metabolic processes .

Anticancer Properties

Research has highlighted the potential of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors and caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.38 | Induces apoptosis via p53 pathway activation |

| U-937 | 12.1 | Promotes caspase activation leading to cell death |

| PANC-1 | 15.0 | Cell cycle arrest at G0-G1 phase |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It modulates key signaling pathways such as NF-kB, which is crucial in inflammation and immune responses. This modulation can potentially lead to therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science

Organic Semiconductors

Due to its unique electronic properties stemming from the oxadiazole ring, this compound is being explored for applications in organic semiconductors and light-emitting diodes (LEDs). The compound's ability to facilitate charge transport makes it a candidate for use in electronic devices .

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing other functional materials. Its derivatives have been utilized in the development of advanced materials with tailored properties for specific applications in electronics and photonics .

Biological Studies

Biochemical Probes

In biochemical research, this compound is used as a probe to study enzyme activity and protein interactions. It has been shown to interact with enzymes like thymidylate synthase and histone deacetylases, which are critical in DNA synthesis and chromatin remodeling .

Cellular Mechanisms

The compound influences various cellular mechanisms, including gene expression regulation and metabolic processes. Its impact on cellular signaling pathways makes it a valuable tool for studying cellular responses under different physiological conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at an IC50 of 10.38 µM, the compound significantly induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

- Structure : Features a 3,5-dimethylphenyl group instead of pyridin-4-yl.

- Properties: Molecular formula C₁₂H₁₅N₃O (monoisotopic mass: 217.1215 g/mol). The dimethyl substitution enhances steric bulk and lipophilicity, which may impact receptor binding .

N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives

5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine

- Structure : Replaces the oxadiazole oxygen with sulfur (thiadiazole core).

- Properties: Higher similarity score (0.82) to the target compound.

2-[5-(2-(2-Methylimidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl]ethanamine

2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine Hydrochloride

2-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride

- Structure : Triazole core instead of oxadiazole.

- Properties : Dihydrochloride form (C₉H₁₂ClN₅, 225.68 g/mol). Triazoles offer greater metabolic resistance but may reduce aromatic stabilization compared to oxadiazoles .

Structural and Functional Analysis Table

*Estimated based on analogous structures.

Key Research Findings

- Synthetic Flexibility : Oxadiazole derivatives are synthesized via cyclization of hydrazides or thioureas, with polyphosphoric acid or carbon disulfide as key reagents .

- Bioactivity : Pyridine-substituted oxadiazoles show promise in antimicrobial applications, while thiadiazoles and triazoles offer alternative electronic profiles for target-specific drug design .

- Solubility and Stability : Salt forms (e.g., hydrochlorides) and heteroatom substitutions (S vs. O) significantly influence solubility and metabolic pathways .

Biological Activity

2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and biological activities. The compound incorporates both pyridine and oxadiazole functionalities, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxadiazole ring linked to a pyridine moiety, contributing to its electronic properties and biological reactivity.

Enzyme Interaction

Research indicates that this compound interacts with several key enzymes:

- Thymidylate Synthase : Involved in DNA synthesis, inhibition of this enzyme can lead to antiproliferative effects on cancer cells.

- Histone Deacetylase (HDAC) : Modulating HDAC activity can influence gene expression and has implications in cancer therapy and neurodegenerative diseases .

Cellular Effects

The compound has been shown to affect various cellular processes:

- Cell Signaling : It modulates pathways such as NF-kB, which is crucial for inflammation and immune responses.

- Gene Expression : Alters the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of this compound. Studies have demonstrated its efficacy against various bacterial and fungal strains:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Inhibition | |

| Candida albicans | Moderate Inhibition |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines:

The mechanism involves induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated that modifications to the oxadiazole ring significantly influenced antibacterial activity. The presence of electron-withdrawing groups enhanced antimicrobial potency against resistant strains .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, researchers synthesized a series of oxadiazole derivatives based on the core structure of this compound. The derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)ethanamine, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions. For example, hydrazides derived from pyridine-4-carboxylic acid can be cyclized with carbon disulfide or cyanogen bromide to form the oxadiazole ring. Yields are optimized by controlling reaction temperature (80–100°C) and using anhydrous solvents like DMF or ethanol .

- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize side products like uncyclized intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR confirm the pyridinyl and oxadiazole moieties. The ethanamine side chain shows characteristic peaks at δ 2.8–3.2 ppm (methylene protons) and δ 1.5–2.0 ppm (amine protons) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] to verify molecular weight.

- X-ray Crystallography : Resolves crystal packing and confirms bond angles/planarity of the oxadiazole ring .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) at concentrations of 50–200 µg/mL .

- Enzyme Inhibition : Test against acetylcholinesterase or urease via spectrophotometric methods (e.g., Ellman’s assay) to assess potential therapeutic applications.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify the pyridinyl group (e.g., substituents at position 2 or 3) or the ethanamine chain (e.g., alkylation or acylation) to assess changes in bioactivity .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., bacterial enzyme active sites) and guide synthetic prioritization .

- Data Interpretation : Correlate IC values with substituent electronic properties (Hammett constants) or steric bulk.

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodology :

- Density Functional Theory (DFT) : Compare computed (B3LYP/6-31G*) and experimental (X-ray) bond lengths/angles to identify discrepancies arising from crystal packing forces .

- Molecular Dynamics Simulations : Simulate solvent effects to reconcile differences in solution-phase vs. solid-state conformations.

Q. How can experimental limitations in stability studies (e.g., organic degradation) be mitigated?

- Methodology :

- Sample Stabilization : Store solutions at 4°C with antioxidants (e.g., BHT) or inert atmospheres (N) to slow degradation .

- Real-Time Monitoring : Use HPLC-MS at timed intervals to quantify degradation products and calculate half-lives under varying conditions.

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in bioassays?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to determine EC/IC values.

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons to validate significance .

Q. How can researchers validate the purity of synthesized batches for reproducibility?

- Methodology :

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities ≥0.1%.

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.